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Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5), a key chemical intermediate. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational resource for its identification,
characterization, and application in research and development.

Molecular and Spectroscopic Overview

2-Amino-4-methyl-3-nitropyridine, with the molecular formula CeH7N302, has a molecular
weight of approximately 153.14 g/mol .[1] Its structure combines a pyridine ring with an amino,
a methyl, and a nitro group, leading to a distinct spectroscopic fingerprint. The following
sections provide a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. While a specific experimental dataset for 2-Amino-4-methyl-3-nitropyridine is not
readily available in the public domain, a comprehensive study on substituted 2-amino-4-
nitropyridines provides valuable reference points for the expected chemical shifts.[2] The data
presented here is based on the analysis of closely related structures and predictive models.

Table 1: Predicted *H and *3C NMR Data for 2-Amino-4-methyl-3-nitropyridine
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IH NMR 13C NMR

Chemical Shift (3, Assignment Chemical Shift (3, Assignment
ppm) ppm)

~8.1 H-6 ~158 C-2

~6.7 H-5 ~152 C-4

~6.5 (br s) -NH: ~148 C-6

~2.4 -CHs ~133 C-3

~118 C-5

~20 -CHs

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of 2-Amino-4-methyl-3-
nitropyridine is dissolved in a suitable deuterated solvent, such as deuterated chloroform
(CDCIs) or dimethyl sulfoxide (DMSO-de), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency
of 400 MHz or higher, equipped with a broadband probe is used for data acquisition.

Data Acquisition:

e 1H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum.
Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR: Proton-decoupled 13C NMR spectra are acquired using a standard pulse program.
A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and
gyromagnetic ratio of *3C, a larger number of scans and a longer relaxation delay (e.g., 2-5
seconds) are typically required.

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Amino-4-methyl-3-nitropyridine reveals characteristic absorption bands
corresponding to its various functional groups. The spectrum is available through the NIST
Chemistry WebBook and was recorded on a dispersive instrument in the solid state as a split
mull.[3]

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-4-methyl-3-nitropyridine

Wavenumber (cm™1) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Strong, Broad and symmetric) of the amino
group
3100 - 3000 Medium Aromatic C-H stretching
_ Aliphatic C-H stretching of the
2980 - 2850 Medium
methyl group
N-H bending (scissoring) of the
1640 - 1600 Strong ]
amino group
Aromatic C=C and C=N ring
1580 - 1450 Strong )
stretching
1550 - 1500 Strong Asymmetric NO2 stretching
1350 - 1300 Strong Symmetric NOz2 stretching
_ Asymmetric and symmetric C-
~1450 and ~1380 Medium )
H bending of the methyl group
Below 900 Medium to Strong C-H out-of-plane bending

Experimental Protocol: IR Spectroscopy

Sample Preparation: For the split mull technique, a small amount of the solid sample is ground
with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste. This paste is then
pressed between two potassium bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.
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Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400
cm~1, A background spectrum of the KBr/NaCl plates and the mulling agent is recorded first
and automatically subtracted from the sample spectrum. A sufficient number of scans are co-
added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Amino-4-methyl-3-nitropyridine provides
information about its molecular weight and fragmentation pattern. The mass spectrum is
available on the NIST Chemistry WebBook.[4]

Table 3: Mass Spectrometry (El) Data for 2-Amino-4-methyl-3-nitropyridine

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

153 ~80 [M]* (Molecular ion)
136 ~10 [M - OH]*

123 ~5 [M - NOJ*

107 ~100 [M - NO:2]* (Base Peak)
79 ~40 [CsHsN]* Fragment

78 ~35 [CsHaN]* Fragment

52 ~25 [CsH2N]* Fragment

Experimental Protocol: Mass Spectrometry

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is heated to induce
vaporization into the ion source.

lonization: Electron lonization (EI) is used, where the vaporized sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a
molecular ion and various fragment ions.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, and the data is presented as
a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-
Amino-4-methyl-3-nitropyridine.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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NMR Spectroscopy Workflow
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Caption: Workflow for NMR spectroscopy.
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IR and MS Analysis Workflow
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Caption: Workflows for IR and MS analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methyl-3-
nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139313#spectroscopic-data-for-2-amino-4-methyl-3-
nitropyridine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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